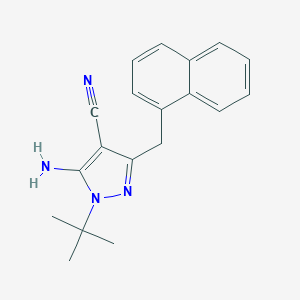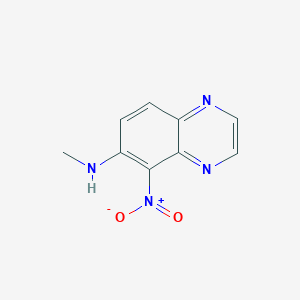
3-Bromo-4-metilpiridina
Descripción general
Descripción
3-Bromo-4-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the third position and a methyl group at the fourth position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
3-Bromo-4-methylpyridine is utilized in several scientific research fields:
Mecanismo De Acción
Target of Action
3-Bromo-4-methylpyridine primarily targets the respiratory system . It is used as a building block in the preparation of various compounds, including substituted 4-(2,2-diphenylethyl)pyridine-N-oxides and benzodiazepine site ligands bearing tricyclic pyridone moiety for human GABA A receptor .
Mode of Action
It is known to be used in the synthesis of compounds that act aspotent phosphodiesterase type 4 (PDE4) inhibitors . These inhibitors block the action of PDE4, an enzyme involved in inflammatory responses. By inhibiting PDE4, these compounds can reduce inflammation.
Biochemical Pathways
3-Bromo-4-methylpyridine is involved in the synthesis of compounds that affect the p38α mitogen-activated protein kinase pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibitors of this pathway, such as the ones synthesized using 3-Bromo-4-methylpyridine, can help in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Result of Action
The result of the action of 3-Bromo-4-methylpyridine depends on the specific compounds it is used to synthesize. For instance, when used in the synthesis of PDE4 inhibitors, it can lead to a reduction in inflammation . Similarly, when used in the synthesis of benzodiazepine site ligands, it can affect the functioning of the GABA A receptor .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-methylpyridine can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Moreover, it should be handled with care due to its potential to cause skin and eye irritation, and respiratory system toxicity .
Análisis Bioquímico
Biochemical Properties
3-Bromo-4-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various inhibitors and ligands. It interacts with enzymes such as phosphodiesterase type 4 (PDE4) and proteins like the human GABA A receptor. These interactions are crucial for the development of potent inhibitors and ligands that can modulate biochemical pathways .
Cellular Effects
The effects of 3-Bromo-4-methylpyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the preparation of compounds that inhibit p38α mitogen-activated protein kinase, which is involved in the release of pro-inflammatory cytokines . This modulation can lead to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 3-Bromo-4-methylpyridine exerts its effects through binding interactions with biomolecules. It acts as a building block for the synthesis of inhibitors that target specific enzymes and receptors. For example, it is used in the preparation of PDE4 inhibitors, which bind to the enzyme and inhibit its activity, leading to changes in cellular signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-methylpyridine can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and room temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-methylpyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
3-Bromo-4-methylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity. For instance, its interaction with PDE4 and other enzymes can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-methylpyridine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as well as its potential side effects .
Subcellular Localization
The subcellular localization of 3-Bromo-4-methylpyridine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-4-methylpyridine involves the bromination of 4-methylpyridine. The process typically includes the following steps:
Nitration: 4-Methylpyridine is nitrated to form 4-methyl-3-nitropyridine.
Reduction: The nitro group is reduced to an amino group, yielding 4-methyl-3-aminopyridine.
Bromination: The amino group is diazotized and then replaced with a bromine atom to form 3-Bromo-4-methylpyridine.
Industrial Production Methods: The industrial production of 3-Bromo-4-methylpyridine follows similar steps but is optimized for large-scale synthesis. The reaction conditions are controlled to ensure high yield and purity. For instance, the bromination step is carried out at low temperatures (-10°C to 0°C) to prevent side reactions and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Comparación Con Compuestos Similares
- 3-Bromo-2-methylpyridine
- 3-Bromo-5-methylpyridine
- 4-Bromo-3-methylpyridine
Comparison:
- 3-Bromo-4-methylpyridine vs. 3-Bromo-2-methylpyridine: The position of the methyl group affects the compound’s reactivity and the types of reactions it undergoes.
- 3-Bromo-4-methylpyridine vs. 3-Bromo-5-methylpyridine: The different positions of the bromine and methyl groups can lead to variations in their chemical behavior and applications.
- 3-Bromo-4-methylpyridine vs. 4-Bromo-3-methylpyridine: The position of the bromine atom influences the compound’s ability to participate in substitution and coupling reactions .
3-Bromo-4-methylpyridine stands out due to its specific substitution pattern, making it a valuable intermediate in various synthetic pathways and applications.
Propiedades
IUPAC Name |
3-bromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQZOLXWFQQJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355828 | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-22-6 | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,3-Dimethyl-5-[(dimethylamino)methylene]2,4,6-(1H,3H,5H)-trioxopryimidine](/img/structure/B14942.png)


![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)



